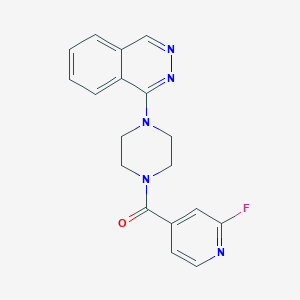

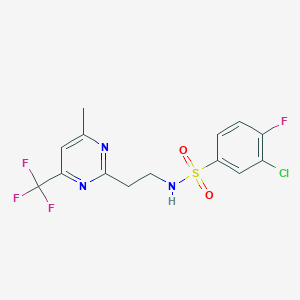

3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

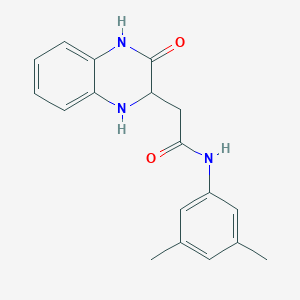

The compound "3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone" is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes the synthesis and characterization of "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate," which shares the aniline derivative aspect with the compound . The second paper discusses "Ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate," which, like the compound of interest, contains a ketone functional group and an ethoxy moiety . These related compounds provide insight into the potential reactivity and properties of "3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone."

Synthesis Analysis

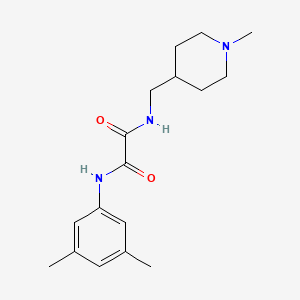

While the synthesis of "3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone" is not explicitly detailed in the provided literature, the methodologies described for related compounds could offer a foundation for its synthesis. The first paper outlines a reaction involving the lithium salt of ethyl cyanoacetate and a benzo-hydroximoyl fluoride derivative to produce a compound with a cyano and methoxyamino group . This approach could potentially be adapted for the synthesis of the compound by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of "3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone" can be inferred to some extent from the related compounds. The first paper provides details on the crystalline structure of a compound with a chlorophenyl group, which could suggest how the fluorophenyl group in the compound of interest might influence its crystallinity and molecular conformation . The second paper describes a cyclohexanone derivative with a chair conformation and specific substituent configurations . Although the core structure differs, the information on how substituents affect the overall molecular geometry could be relevant.

Chemical Reactions Analysis

The chemical reactivity of "3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone" can be speculated based on the functional groups present in the molecule. The aniline derivative may undergo typical reactions such as acylation or sulfonation, while the ketone group could be involved in nucleophilic addition or condensation reactions. The provided papers do not discuss the reactivity of a compound with the exact functional groups as the compound of interest, but they do offer insights into the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone" are not directly reported in the provided papers. However, the papers do describe properties such as hydrogen bonding, crystalline structure, and bond distances for related compounds . These properties are crucial for understanding the compound's solubility, melting point, and potential intermolecular interactions. The presence of an ethoxy group and a fluorophenyl group could affect the compound's polarity and, consequently, its solubility in various solvents.

Aplicaciones Científicas De Investigación

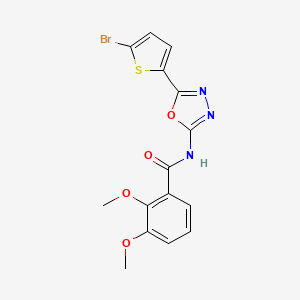

Chiral Intermediate in Synthesis

- The compound 3-Chloro-1-phenyl-1-propanol, structurally related to 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone, is used as a chiral intermediate in the synthesis of antidepressant drugs. The enzyme YOL151W from Saccharomyces cerevisiae shows high activity and enantioselectivity towards 3-chloro-1-phenyl-1-propanone, suggesting a potential pathway for asymmetric synthesis involving similar compounds (Choi et al., 2010).

Synthesis of Cytotoxic Agents

- Derivatives of 1-Aryl-3-phenethylamino-1-propanone, which are structurally similar to 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone, have been synthesized as potential potent cytotoxic agents. These derivatives show promise in the development of new therapeutic agents targeting cancer cells (Mete et al., 2007).

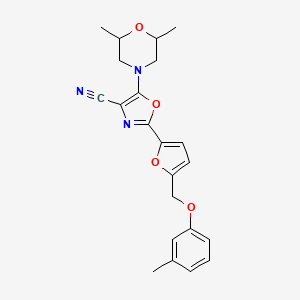

Development of Copolymers

- Novel copolymers incorporating ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, a category that includes compounds like 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone, have been synthesized and characterized. These materials have applications in various industries due to their unique thermal and mechanical properties (Kharas et al., 2016).

Optical and Fluorescence Studies

- Diarylbutadienes, a class of compounds structurally similar to 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone, have been studied for their absorption and fluorescence properties. These properties are significant for developing materials in photonics and sensors (Singh & Kanvah, 2000).

Pharmaceutical Intermediate Synthesis

- The compound 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone may serve as an intermediate in the synthesis of other complex molecules, much like its structural analogs used in the synthesis of antidepressants and other pharmaceutical products (Su et al., 2009).

Propiedades

IUPAC Name |

3-(4-ethoxyanilino)-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKIAMQQOHMTSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)

![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)